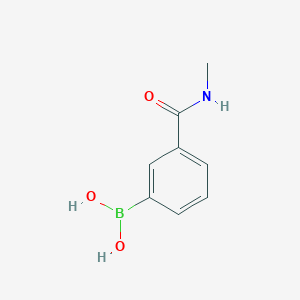

3-(N-Methylaminocarbonyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(N-Methylaminocarbonyl)phenylboronic acid is a chemical compound used in scientific research . It has a molecular formula of C8H10BNO3 . This compound is used in the preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors .

Molecular Structure Analysis

The InChI key for 3-(N-Methylaminocarbonyl)phenylboronic acid is FYFFPNFUVMBPRZ-UHFFFAOYSA-N . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

3-(N-Methylaminocarbonyl)phenylboronic acid is used in the preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors .Applications De Recherche Scientifique

Nanomaterials and Biomedical Engineering

- Dual Stimuli-Responsive Nanoparticles : Phenylboronic acid-containing nanomaterials have been used to create dual stimuli-responsive nanoparticles. These nanoparticles have a unique framboidal morphology and show reversible swelling behavior, which could have significant implications in biomedical engineering (Hasegawa, Nishida, & Vlies, 2015).

Drug Delivery

- Polymeric Micelles for Targeted Drug Delivery : Phenylboronic acid-functionalized polymeric micelles have been synthesized for targeted drug delivery to cancer cells. These micelles can recognize specific cells and promote drug uptake, highlighting their potential in cancer therapy (Zhang et al., 2013).

- Gene Therapy for Hepatocarcinoma : Phenylboronic acid-modified polyamidoamine has been used as a tumor-targeting carrier for delivering DNA in hepatocarcinoma gene therapy, showing promising results in suppressing cell migration and invasion, and decreasing tumor growth (Yang et al., 2019).

Diagnostic and Therapeutic Applications

- Phenylboronic Acid-Decorated Polymeric Nanomaterials : These materials form reversible complexes with polyols and have been used extensively in drug delivery systems and biosensors. Their interactions with glucose and sialic acid are particularly noteworthy (Lan & Guo, 2019).

Insulin Delivery

- Glucose-Responsive Polymer Gel : A glucose-responsive polymer gel bearing phenylborate derivative has been developed, showcasing potential as a self-regulated insulin delivery system (Matsumoto, Yoshida, & Kataoka, 2004).

Chemical Synthesis

- Catalyst for Tetrahydrobenzo[b]pyrans Synthesis : Phenylboronic acid has been used as a catalyst for the efficient and environmentally friendly synthesis of tetrahydrobenzo[b]pyrans (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Molecular Recognition

- Recognition of Sugars by Lanthanide Complexes : A conjugate of phenylboronic acid and an Ln(DTPA) derivative has been synthesized for molecular recognition of sugars, demonstrating potential applications in tumor cell detection (Battistini et al., 2007).

Glucose Monitoring

- Optical Sensor for Glucose Measurement : Phenylboronic acid-based sensors have been developed to measure glucose in blood, offering an alternative to enzyme-based glucose monitoring systems (Worsley et al., 2008).

Carbohydrate Chemistry

- Applications in Carbohydrate Chemistry : Phenylboronic acid plays a significant role in the synthesis and modification of sugar derivatives, used in the isolation and characterization of carbohydrates (Ferrier, 1972).

Safety And Hazards

Propriétés

IUPAC Name |

[3-(methylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFFPNFUVMBPRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378523 |

Source

|

| Record name | 3-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Methylaminocarbonyl)phenylboronic acid | |

CAS RN |

832695-88-2 |

Source

|

| Record name | 3-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

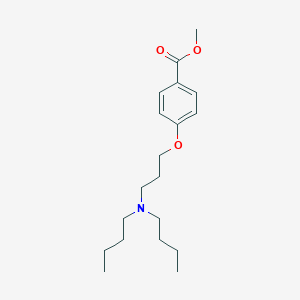

![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)

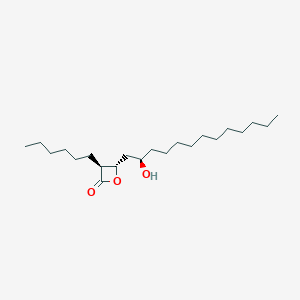

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)